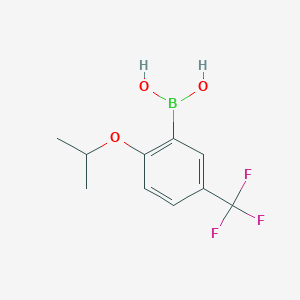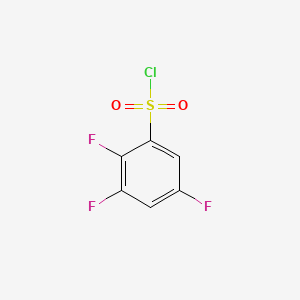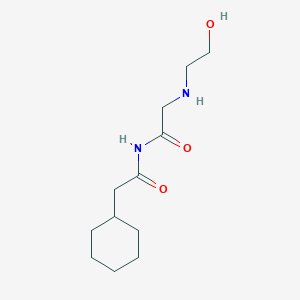
2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide
Vue d'ensemble
Description
2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide is a compound with the molecular formula C12H22N2O3 . It is available from various suppliers for research use .
Molecular Structure Analysis
The molecular structure of 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide can be represented by the InChI string: InChI=1S/C12H22N2O3/c15-7-6-13-9-12(17)14-11(16)8-10-4-2-1-3-5-10/h10,13,15H,1-9H2,(H,14,16,17) . This indicates that the molecule contains a cyclohexyl group, a glycyl group, and a 2-hydroxyethyl group.Physical And Chemical Properties Analysis
The molecular weight of 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide is 242.31 g/mol. The compound is dried by centrifugal evaporation from an aqueous solution .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide, while not directly mentioned, appears closely related to compounds studied for their chemical reactivity and utility in synthesizing heterocyclic systems. For example, 2-cyano-N-(2-hydroxyethyl) acetamide has been systematically reviewed for its preparation methods and chemical reactivity, highlighting its importance as an intermediate in synthesizing diverse and novel heterocyclic systems (Gouda et al., 2015) (Gouda et al., 2015).
Medicinal Chemistry
Although detailed information specifically on 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide is scarce, related acetamide derivatives have been synthesized and evaluated for their pharmacological properties. For instance, substituted phenoxy acetamide derivatives with a cyclohexyl nucleus have been synthesized and assessed for anti-inflammatory, analgesic, and antipyretic activities, showing significant results compared to standard drugs (Rani et al., 2014).
Structural Analysis and Properties
The structural aspects of acetamide compounds, such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide, have been studied. These compounds demonstrate interesting properties when treated with mineral acids, forming gels or crystalline solids. The crystal structures of such compounds, including their host–guest complexes, have been explored, revealing notable fluorescence emission characteristics (Karmakar et al., 2007).
Catalyst and Chemical Transformations
Acetamide derivatives have been utilized as catalysts or intermediates in various chemical transformations. For instance, zinc chloride catalyzed the three-component Ugi reaction involving cyclohexyl isocyanide, leading to high yields of N-cyclohexyl-2-(2-hydroxyphenylamino) amide products (Shaabani et al., 2012). Additionally, N-(2-Hydroxyphenyl)acetamide, a related compound, has been studied for its chemoselective monoacetylation in the synthesis of antimalarial drugs (Magadum & Yadav, 2018).
Propriétés
IUPAC Name |
2-cyclohexyl-N-[2-(2-hydroxyethylamino)acetyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c15-7-6-13-9-12(17)14-11(16)8-10-4-2-1-3-5-10/h10,13,15H,1-9H2,(H,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQMSIKDNXUVQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC(=O)CNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




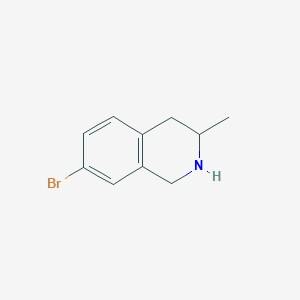
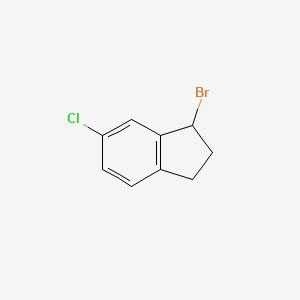
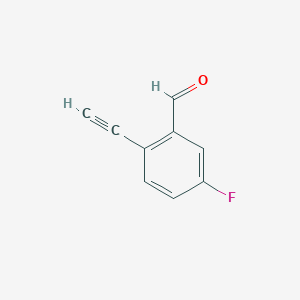
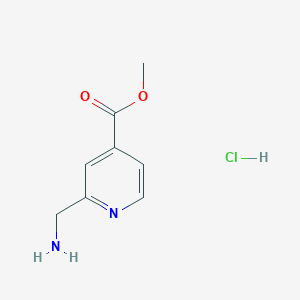
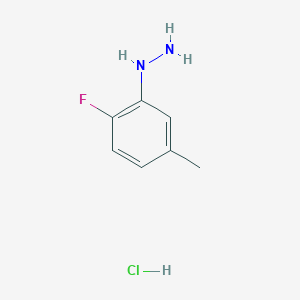
![sodium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole-5-sulfonate](/img/structure/B1437041.png)
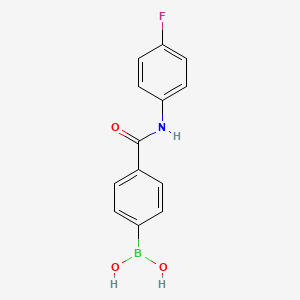
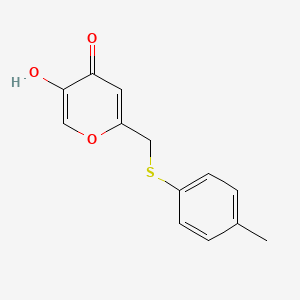
![Tert-butyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B1437044.png)
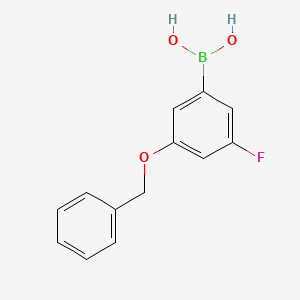
![N-[(4-bromophenyl)(4-chlorophenyl)methyl]ethane-1,2-diamine](/img/structure/B1437046.png)
